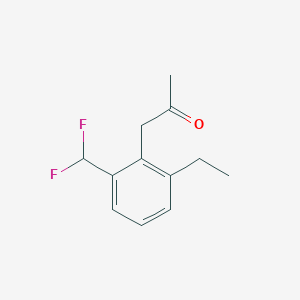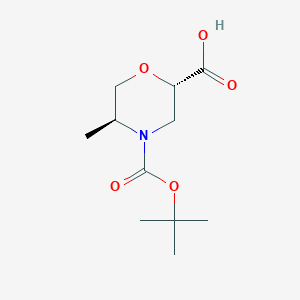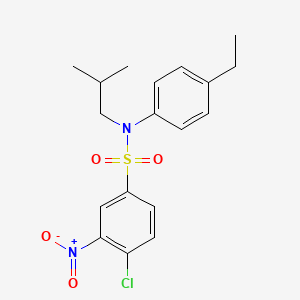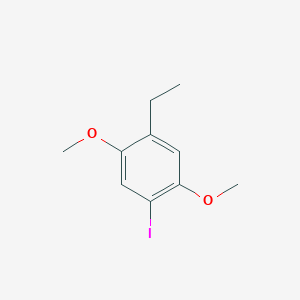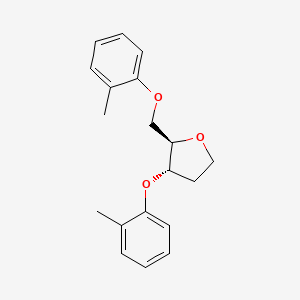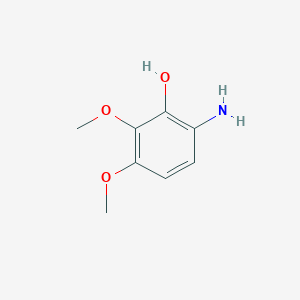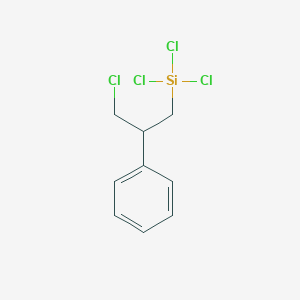
1-(Difluoromethoxy)-5-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)-5-methylnaphthalene is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthalene ring
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethoxy)-5-methylnaphthalene typically involves the introduction of the difluoromethoxy group into the naphthalene ring. One common method is the reaction of 5-methylnaphthalene with difluoromethylating agents under specific conditions. For instance, the use of difluoromethyl ethers as building blocks has been reported . The reaction conditions often require the presence of catalysts and specific solvents to achieve high yields and purity.
Industrial production methods may involve continuous flow processes to ensure scalability and efficiency. These methods are designed to optimize reaction conditions, minimize by-products, and ensure consistent quality of the final product .
Analyse Chemischer Reaktionen
1-(Difluoromethoxy)-5-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the difluoromethoxy group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)-5-methylnaphthalene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethoxy)-5-methylnaphthalene involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethoxy)-5-methylnaphthalene can be compared with other fluorinated naphthalene derivatives. Similar compounds include:
1-(Trifluoromethoxy)-5-methylnaphthalene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can alter its chemical and biological properties.
1-(Difluoromethoxy)-naphthalene: Lacks the methyl group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H10F2O |
|---|---|
Molekulargewicht |
208.20 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-5-methylnaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-8-4-2-6-10-9(8)5-3-7-11(10)15-12(13)14/h2-7,12H,1H3 |
InChI-Schlüssel |
ZYYFRRFSBIWZLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=C(C2=CC=C1)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol](/img/structure/B14046944.png)
